molecular formula C9H6BrClO2 B7941612 2-Bromo-4-chlorocinnamic acid

2-Bromo-4-chlorocinnamic acid

Cat. No.: B7941612
M. Wt: 261.50 g/mol
InChI Key: IVBUITMZYJFEHX-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chlorocinnamic acid is an organic compound characterized by the presence of a bromo and chloro substituent on the phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorocinnamic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-4-chlorobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorocinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the acrylic acid moiety can undergo addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Addition Reactions: Electrophiles like bromine or nucleophiles like thiols can add to the double bond.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different products.

Major Products Formed

    Substitution Products: Substituted phenylacrylic acids.

    Addition Products: Dihydro derivatives of the acrylic acid.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-Bromo-4-chlorocinnamic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of halogenated phenylacrylic acids on biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A halophenol with similar substituents but lacking the acrylic acid moiety.

    2-Bromo-4-chloroacetophenone: A compound with a similar phenyl ring substitution pattern but different functional groups.

Uniqueness

2-Bromo-4-chlorocinnamic acid is unique due to the combination of its bromo and chloro substituents with the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-(2-bromo-4-chlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBUITMZYJFEHX-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.